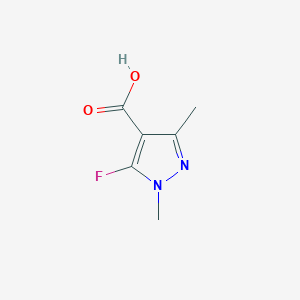

5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Description

5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS RN: 1027991-91-8) is a fluorinated pyrazole derivative with a molecular formula of C₆H₇FN₂O₂ and a molecular weight of 158.14 g/mol . It is characterized by a pyrazole ring substituted with fluorine at position 5, methyl groups at positions 1 and 3, and a carboxylic acid group at position 4. This compound serves as a critical intermediate in agrochemical and pharmaceutical synthesis, particularly in the development of succinate dehydrogenase inhibitor (SDHI) fungicides like isoflucypram, which exhibits an ED₅₀ of 0.05 (±0.008) against fungal pathogens . Its structural features—fluorine’s electronegativity, methyl groups’ steric effects, and the carboxylic acid’s reactivity—make it a versatile scaffold for derivatization.

Properties

IUPAC Name |

5-fluoro-1,3-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMQNNFTTWLPIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020285 | |

| Record name | 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027991-91-8 | |

| Record name | 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1H-pyrazole-4-carboxylic acid with fluorinating agents and methylating agents under controlled conditions. One common method involves the use of ethyl esters as intermediates, which are then hydrolyzed to yield the carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid exhibit potent antifungal properties. A study evaluated several pyrazole derivatives against phytopathogenic fungi, demonstrating that compounds with similar structures can outperform traditional fungicides like boscalid. The structure-activity relationship (SAR) revealed that specific modifications to the pyrazole ring can enhance antifungal efficacy, suggesting potential for developing new antifungal agents based on this scaffold .

Antiviral Properties

Recent investigations into pyrazole derivatives have highlighted their antiviral capabilities, specifically against Hepatitis C Virus (HCV). Compounds structurally related to this compound have shown promising results in inhibiting viral replication by targeting essential viral enzymes. For instance, one study reported an IC50 value of 32.2 µM for this compound against the HCV NS5B protein, indicating its potential as a lead compound for antiviral drug development.

Fungicide Development

The synthesis of this compound and its derivatives has been explored as precursors for novel fungicides. The compound can be converted into various chlorinated derivatives that are effective against a range of fungal pathogens affecting crops. The ability to modify the pyrazole core allows for the fine-tuning of biological activity and selectivity towards specific fungal targets .

Herbicidal Properties

Emerging research suggests that pyrazole derivatives may also possess herbicidal activity. The structural modifications of this compound can lead to compounds that inhibit key enzymes in plant growth pathways, thereby serving as potential herbicides. This avenue is still under investigation but shows promise for agricultural applications aimed at weed management .

Synthesis Techniques

The synthesis of this compound typically involves multiple steps including the formation of the pyrazole ring through condensation reactions and subsequent fluorination processes. Various methods have been developed to enhance yield and purity, including solvent-free reactions that improve efficiency and reduce environmental impact .

Chemical Stability and Reactivity

The presence of fluorine in the molecular structure significantly influences the chemical stability and reactivity of the compound. Fluorine's electronegativity enhances the compound's lipophilicity, which is beneficial for bioavailability in medicinal applications. Additionally, it alters the interaction with biological targets, making it a focal point in drug design strategies aimed at optimizing pharmacological profiles .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at positions 1, 3, 4, and 5, influencing physicochemical properties and biological activity:

Key Observations :

- Fluorine vs. Chlorine : Replacement of fluorine with chlorine (e.g., 5-chloro analogue) increases molecular weight and alters electronic properties. Chlorine’s lower electronegativity and larger atomic radius may reduce binding affinity in SDHI targets compared to fluorine .

- Difluoromethyl/Trifluoromethyl Groups : These substituents enhance lipophilicity and metabolic stability. For example, 5-(difluoromethyl) derivatives (MW 190.15) are explored in medicinal chemistry for improved membrane permeability .

- Heterocyclic Additions : Compounds like 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid incorporate pyridine rings, broadening herbicidal activity but increasing steric bulk .

Limitations and Innovations

- Metabolic Susceptibility : The carboxylic acid group may undergo conjugation in vivo, limiting bioavailability. This is addressed in derivatives like methyl esters or amides .

- Structural Exploration : Over 200 five- and six-membered ring replacements for the pyrazole core have been tested, with six-membered rings (e.g., triazoles) showing reduced activity due to altered geometry .

Biological Activity

5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole family, notable for its diverse biological activities, particularly in agricultural and medicinal applications. This article explores its synthesis, biological mechanisms, and specific case studies demonstrating its efficacy.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 212.10 g/mol. The compound features a fluorine atom at the 5-position and a carboxylic acid group at the 4-position of the pyrazole ring, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its role as an inhibitor of succinate dehydrogenase (SDH) , an enzyme critical in the mitochondrial respiration chain. By inhibiting SDH, the compound disrupts mitochondrial respiration in fungi, leading to cell death. This mechanism underlies its effectiveness as a fungicide against various phytopathogenic fungi.

Antifungal Properties

This compound has shown significant antifungal activity against several species responsible for crop diseases. The following table summarizes its antifungal efficacy against specific pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Alternaria spp. | High efficacy | |

| Fusarium spp. | Moderate efficacy | |

| Botrytis cinerea | High efficacy | |

| Rhizoctonia solani | Moderate efficacy |

Anti-inflammatory and Analgesic Effects

In addition to antifungal properties, some studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic effects. The presence of the fluorine atom enhances binding affinity to biological targets, potentially modulating inflammatory pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

- Fungicidal Efficacy : A study demonstrated that formulations containing this compound effectively controlled Alternaria infections in crops. The compound's ability to inhibit SDH was confirmed through enzyme assays and molecular docking studies that showed strong interactions with key residues in the enzyme's active site .

- Structure-Activity Relationship (SAR) : Research on related pyrazole derivatives highlighted the importance of substituents on biological activity. For instance, modifications to the carboxylic acid group impacted solubility and antifungal potency, indicating that careful structural design can enhance efficacy against specific fungal pathogens .

- Environmental Impact Studies : Investigations into the environmental fate of this compound revealed its persistence in soil and potential for bioaccumulation. These studies emphasized the need for evaluating ecological risks associated with its agricultural use.

Future Research Directions

Future research could focus on:

- Development of Novel Formulations : Enhancing the delivery mechanisms for improved bioavailability and reduced environmental impact.

- Exploration of Medicinal Applications : Investigating potential therapeutic uses beyond fungicidal activity, particularly in anti-inflammatory contexts.

- Comprehensive Toxicological Assessments : Evaluating long-term ecological effects and human health implications associated with agricultural applications.

Q & A

Basic: What synthetic routes are commonly used to prepare 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclocondensation of fluorinated precursors. For pyrazole-4-carboxylic acid derivatives, a common approach is reacting ethyl acetoacetate with fluorinated amines or hydrazines, followed by hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, with subsequent basic hydrolysis . Fluorine introduction may occur via fluorinated intermediates (e.g., fluorinated hydrazines) or post-synthetic fluorination. Key steps include:

- Cyclocondensation: Optimize reaction temperature (80–100°C) and solvent (DMF or ethanol) to ensure regioselectivity.

- Hydrolysis: Use NaOH or KOH in aqueous ethanol to hydrolyze ester groups to carboxylic acids.

- Purification: Recrystallization or column chromatography to isolate the product.

Advanced: How can fluorination efficiency be improved during synthesis of fluorinated pyrazole derivatives?

Methodological Answer:

Fluorination efficiency depends on precursor selection and reaction conditions:

- Fluorinated Building Blocks: Use fluorinated amines (e.g., 4-fluorophenylhydrazine) to directly incorporate fluorine during cyclocondensation .

- Late-Stage Fluorination: Employ agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) for selective fluorination of pyrazole intermediates. Monitor reaction progress via <sup>19</sup>F NMR to optimize yield .

- Catalysis: Palladium or copper catalysts can enhance fluorination in cross-coupling reactions (e.g., Suzuki-Miyaura with fluoroborates).

- Reaction Monitoring: Use HPLC or LC-MS to track intermediates and adjust stoichiometry/temperature.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks to confirm regiochemistry (e.g., fluorine-induced deshielding of adjacent protons) .

- IR Spectroscopy: Identify carboxylic acid (C=O stretch ~1700 cm<sup>-1</sup>) and pyrazole ring vibrations (~1600 cm<sup>-1</sup>).

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 189.05 for C6H6FN2O2).

- Elemental Analysis: Validate purity (>95% C, H, N content).

Advanced: How to resolve ambiguities in X-ray crystallography data for fluorine-containing pyrazoles?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron radiation to detect weak fluorine scattering.

- Refinement: Apply SHELX software (e.g., SHELXL) to model disorder or twinning. Fluorine atoms often exhibit anisotropic displacement; refine with restraint parameters .

- DFT Calculations: Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to validate geometry .

- Validation Tools: Check using PLATON (e.g., ADDSYM for missed symmetry) or CCDC Mercury for packing interactions.

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions: Seal in moisture-resistant containers under inert gas (N2 or Ar) at room temperature. Avoid exposure to light .

- Handling: Use desiccants (silica gel) in storage vials. Pre-dry solvents (e.g., DMSO) for dissolution to prevent hydrolysis.

Advanced: How to assess the compound’s stability under varying pH conditions?

Methodological Answer:

- Accelerated Stability Studies: Prepare buffered solutions (pH 1–13) and incubate at 40°C. Sample aliquots at intervals (0, 7, 14 days).

- Analytical Methods: Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) to quantify degradation products. Monitor loss of parent compound and new peaks .

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics. Fluorine’s electron-withdrawing effect may enhance acid stability but reduce alkaline stability.

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Enzyme Inhibition: Use fluorometric assays (e.g., kinase or protease inhibition) with ATP/NADH-coupled detection.

- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations. Include DMSO controls (<0.1% v/v) .

- Solubility: Pre-dissolve in DMSO and dilute in PBS (pH 7.4). Filter through 0.22 µm membranes to remove aggregates.

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

- Assay Validation: Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

- Metabolite Screening: Use LC-MS to identify active metabolites that may contribute to observed effects .

- Dose-Response Curves: Ensure IC50 values are calculated from ≥6 concentrations. Check for Hill slopes >1 (indicative of cooperative binding).

- Structural Analogues: Compare with non-fluorinated derivatives to isolate fluorine’s role in activity .

Basic: What computational methods predict the compound’s reactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 or kinases). Fluorine’s electronegativity may enhance hydrogen bonding.

Advanced: How to design a QSAR model for fluorinated pyrazole derivatives?

Methodological Answer:

- Descriptor Selection: Include electronic (HOMO/LUMO, σF), steric (molar volume), and hydrophobic (logP) parameters.

- Data Curation: Use IC50 values from standardized assays (e.g., pIC50 = −log(IC50/M)).

- Model Validation: Apply leave-one-out cross-validation and external test sets (R<sup>2</sup> > 0.6). Highlight fluorine’s contribution using MLR or PLS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.